molecular formula C10H12ClNO B1440730 3-(2-Chloro-4-methylphenoxy)azetidine CAS No. 1219976-44-9

3-(2-Chloro-4-methylphenoxy)azetidine

Cat. No.: B1440730
CAS No.: 1219976-44-9
M. Wt: 197.66 g/mol
InChI Key: PQEBGCWUVLGQPI-UHFFFAOYSA-N
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Description

Overview of Azetidine (B1206935) Ring Systems in Advanced Organic Chemistry

Azetidines are four-membered, nitrogen-containing saturated heterocycles. nih.govijrpr.com This structural motif is a cornerstone in modern organic and medicinal chemistry, primarily due to the inherent ring strain of the four-membered ring. ijrpr.com This strain, while rendering the molecule reactive and thus synthetically useful, is balanced by a greater stability compared to its three-membered counterpart, the aziridine. This unique balance makes azetidines both manageable in a laboratory setting and primed for specific chemical transformations.

The compact and rigid nature of the azetidine ring provides a three-dimensional scaffold that is highly sought after in drug design. nih.gov By incorporating an azetidine moiety, chemists can introduce conformational rigidity into a larger molecule, which can lead to more specific and potent interactions with biological targets. This principle has been successfully applied in the development of numerous therapeutic agents across various disease areas.

Research Context of Substituted Azetidines: The Case of Phenoxyazetidines

The true synthetic and medicinal potential of the azetidine core is unlocked through the strategic placement of substituents. The introduction of functional groups at various positions on the ring can profoundly influence the molecule's physical, chemical, and biological properties. One such class of substituted azetidines that has emerged as particularly valuable is the phenoxyazetidines.

In these compounds, a phenoxy group (a phenyl ring linked via an oxygen atom) is attached to the azetidine ring, typically at the 3-position. This creates a 3-aryloxyazetidine scaffold, which serves as a versatile building block in the synthesis of more complex molecules. The phenoxyazetidine moiety can act as a bioisostere, a chemical group that can replace another group in a biologically active molecule without significantly altering its biological activity, but potentially improving its pharmacokinetic or pharmacodynamic profile. nih.govacs.orgbaranlab.orgprismbiolab.com The ability of the 3-aryloxyazetidine structure to replace other groups, such as a biaryl substituent, makes it a valuable tool in lead optimization during the drug discovery process. nih.gov

Rationale for Academic Investigation of 3-(2-Chloro-4-methylphenoxy)azetidine

The specific academic and industrial interest in this compound stems from the well-established principles of medicinal chemistry, particularly the strategic use of halogen and alkyl substituents on aromatic rings to modulate a molecule's properties. The presence of chlorine and methyl groups on the phenoxy ring is not arbitrary; these substituents are known to have profound, and sometimes synergistic, effects on a compound's biological activity and metabolic stability. youtube.comdrughunter.com

The "magic methyl" effect is a widely recognized phenomenon in drug discovery where the addition of a methyl group to a lead compound results in a dramatic and often unexpected increase in potency. youtube.com Similarly, the substitution of a hydrogen atom with a chlorine atom, sometimes referred to as the "magic chloro" effect, can lead to remarkable improvements in potency and favorable changes in pharmacokinetic parameters like clearance and in vivo exposure. acs.orgnih.govrsc.org Chlorine, being an electron-withdrawing group, can alter the electronic properties of the aromatic ring and can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding to a biological target.

The specific substitution pattern in this compound—a chloro group at the 2-position and a methyl group at the 4-position of the phenoxy ring—is a deliberate design choice aimed at exploring these effects. The ortho-chloro group can influence the conformation of the phenoxy ring relative to the azetidine, while the para-methyl group can impact lipophilicity and metabolic stability. The investigation of this particular molecule allows researchers to systematically study how these specific substitutions on the phenoxyazetidine scaffold affect its potential as a building block for new therapeutic agents. The existence of patents for structurally similar compounds with anticonvulsant activity underscores the therapeutic potential of this chemical space. google.com

Below is a table of predicted physicochemical properties for this compound and a structurally related compound, highlighting the subtle but potentially significant impact of substituent placement.

PropertyThis compound3-(4-Chloro-2-methylphenoxy)azetidine chemscene.com
Molecular FormulaC10H12ClNOC10H12ClNO
Molecular Weight197.66 g/mol197.66 g/mol
Topological Polar Surface Area (TPSA)21.26 Ų21.26 Ų
Predicted logP2.151.99
Hydrogen Bond Donors11
Hydrogen Bond Acceptors22
Rotatable Bonds22

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-chloro-4-methylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-7-2-3-10(9(11)4-7)13-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEBGCWUVLGQPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2CNC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Advanced Analytical Characterization Techniques for Azetidine Derivatives in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy provides unparalleled insight into the molecular framework of organic compounds by probing the magnetic properties of atomic nuclei. Through a combination of one-dimensional and two-dimensional experiments, a complete structural assignment of 3-(2-Chloro-4-methylphenoxy)azetidine can be achieved.

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

Proton (¹H) NMR spectroscopy is a primary technique for determining the structure of organic molecules by analyzing the chemical environment of hydrogen atoms. In this compound, the ¹H NMR spectrum would display distinct signals corresponding to the protons on the azetidine (B1206935) ring and the substituted phenoxy group.

The azetidine ring protons are expected to show complex splitting patterns due to spin-spin coupling. The proton at the C3 position (H3), being attached to the carbon bearing the phenoxy group, would likely appear as a multiplet. The diastereotopic methylene protons at the C2 and C4 positions would each give rise to two separate multiplets, further complicated by geminal and vicinal coupling. For similar 3-substituted azetidine derivatives, the methylene protons of the azetidine moiety appear as two doublets resonating at approximately δ 4.28 and 4.42 ppm nih.gov. The parent, unsubstituted azetidine shows signals for its methylene protons at δ 3.628 ppm and δ 2.327 ppm chemicalbook.com. The N-H proton of the azetidine ring would appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

The aromatic portion of the spectrum would be characteristic of a 1,2,4-trisubstituted benzene ring. The three aromatic protons would appear as distinct signals, with their chemical shifts and coupling constants dictated by the electronic effects of the chloro, methyl, and azetidinoxy substituents. The methyl group on the phenyl ring would present as a sharp singlet, typically in the range of δ 2.2–2.4 ppm.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
Azetidine N-H1.5 - 3.0Broad SingletChemical shift is variable and depends on solvent and concentration.
Phenyl -CH₃2.2 - 2.4SingletSharp signal characteristic of a methyl group on an aromatic ring.
Azetidine CH₂ (C2, C4)3.5 - 4.5MultipletsDiastereotopic protons leading to complex splitting patterns. nih.gov
Azetidine CH (C3)4.8 - 5.2MultipletShifted downfield due to the electronegative oxygen atom.
Aromatic CH (3 protons)6.8 - 7.5Doublets, Doublet of DoubletsSpecific shifts and coupling patterns depend on the 1,2,4-substitution.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the azetidine ring are expected to resonate in the aliphatic region of the spectrum. The C3 carbon, directly attached to the electronegative oxygen atom, would be shifted significantly downfield compared to the C2 and C4 carbons. For a related 3-(pyrazol-1-yl)azetidine derivative, the carbon signals of the pyrazole moiety were confirmed in the ¹³C-NMR spectrum, appearing at δ 106.0 (C-4′), 127.8 (C-5′), and 140.0 (C-3′) ppm nih.gov. In other substituted azetidines, the carbon atoms of the ring appear in the range of δ 25-65 ppm rsc.org.

The aromatic carbons would appear in the typical downfield region (δ 110-160 ppm). The chemical shifts would be influenced by the attached substituents. The carbon attached to the oxygen (C1') would be the most deshielded, while the carbon attached to the chlorine atom (C2') would also be significantly downfield. The methyl group carbon would appear as a sharp signal in the upfield region of the aromatic signals, typically around δ 20 ppm.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Phenyl -CH₃18 - 22Typical range for an aryl-bound methyl carbon. rsc.org
Azetidine CH₂ (C2, C4)45 - 55Shielded relative to the C3 carbon.
Azetidine CH (C3)65 - 75Deshielded due to the attached electronegative oxygen atom.
Aromatic CH115 - 135Six distinct signals expected for the aromatic ring carbons.
Aromatic C-Cl125 - 135
Aromatic C-CH₃130 - 140
Aromatic C-O150 - 160Most deshielded aromatic carbon due to the ether linkage.

Nitrogen-15 (¹⁵N) NMR for Heteroatom Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique used to probe the chemical environment of nitrogen atoms. For this compound, this technique would provide direct information about the electronic state of the nitrogen atom within the strained four-membered ring. The ¹⁵N chemical shift is sensitive to hybridization, substitution, and ring strain. Unsubstituted azetidine has a ¹⁵N resonance at δ 25.3 ppm (relative to anhydrous ammonia), while N-alkylation can shift this value downfield ipb.pt. For a biazetidine derivative, the nitrogen atoms of the azetidine rings showed characteristic resonances at δ -315.4 ppm and -337.8 ppm (relative to nitromethane) in the ¹H-¹⁵N HMBC spectrum nih.gov. This technique would confirm the presence and electronic environment of the nitrogen heteroatom in the target molecule.

Fluorine-19 (¹⁹F) NMR for Halogenated Derivatives

Fluorine-19 (¹⁹F) NMR is an extremely sensitive and valuable technique for the characterization of organofluorine compounds. It provides information on the number and electronic environment of fluorine atoms in a molecule. However, for this compound, which contains a chlorine atom but no fluorine atoms, ¹⁹F NMR spectroscopy is not applicable. If a fluorinated analog were synthesized, ¹⁹F NMR would be a critical tool for its characterization, providing distinct signals for each unique fluorine environment with coupling information that can aid in structural assignment nih.gov.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons on the azetidine ring (H3 with the protons on C2 and C4), confirming their connectivity within the four-membered ring. It would also establish the relative positions of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹H-¹³C). The HSQC spectrum would definitively assign each proton signal to its corresponding carbon signal, for example, linking the azetidine proton signals to the azetidine carbon signals and the aromatic proton signals to their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for connecting different fragments of a molecule. Crucially, it would show a correlation between the C3 proton of the azetidine ring and the C1' carbon of the phenyl ring, unequivocally establishing the ether linkage between the azetidine and phenoxy moieties. Further correlations from the aromatic protons to various aromatic carbons would confirm the substitution pattern on the benzene ring. The application of 2D NMR techniques like HMQC (a related technique to HSQC) and COSY has been demonstrated to be essential in confirming the structure of other 3-phenoxy-azetidinone derivatives .

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. americanpharmaceuticalreview.commdpi.com These techniques are excellent for identifying functional groups and can provide information about molecular conformation. The spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds and functional groups present.

The key expected vibrational frequencies include:

N-H Stretch: A moderate to weak band around 3300-3400 cm⁻¹ corresponding to the secondary amine in the azetidine ring.

Aromatic C-H Stretch: Bands appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands appearing just below 3000 cm⁻¹ for the CH and CH₂ groups of the azetidine ring and the methyl group.

Aromatic C=C Stretch: Several sharp bands in the 1450-1600 cm⁻¹ region, characteristic of the substituted benzene ring.

C-O-C Stretch: Strong, characteristic bands for the aryl-alkyl ether linkage, typically found in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

C-N Stretch: A band in the 1150-1250 cm⁻¹ region.

C-Cl Stretch: A band in the 600-800 cm⁻¹ region.

FTIR spectra of related N-Boc-azetidine derivatives show characteristic peaks for C-H stretching (2891-2974 cm⁻¹) and other fingerprint region absorptions that define the azetidine structure rsc.org. The analysis of these vibrational modes provides a molecular fingerprint that confirms the presence of the key structural components of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For This compound , the FT-IR spectrum would be expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural features: the azetidine ring, the substituted phenoxy group, and the ether linkage.

The presence of the azetidine ring is typically confirmed by C-N stretching vibrations and N-H bending (for secondary amines) or stretching vibrations. The aromatic ring of the 2-chloro-4-methylphenoxy group will show characteristic C-H and C=C stretching vibrations. The ether linkage (C-O-C) also has a distinctive stretching vibration.

Key expected vibrational frequencies for This compound are summarized in the table below, based on typical ranges for these functional groups in similar molecules.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
Aliphatic C-H (azetidine ring)Stretching2960-2850
Aromatic C=CStretching1600-1450
C-O-C (ether)Asymmetric Stretching1260-1200
C-N (azetidine ring)Stretching1250-1020
C-ClStretching800-600

This table presents expected FT-IR absorption ranges for the functional groups in this compound based on established spectroscopic data for analogous compounds.

Raman Spectroscopy (if applicable for specific molecular vibrations)

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For This compound , Raman spectroscopy could provide valuable information about the skeletal vibrations of the aromatic and azetidine rings.

Molecular MoietyVibrational ModeExpected Raman Shift (cm⁻¹)
Aromatic RingSymmetric Breathing1000-800
C-Cl BondStretching750-550
Azetidine RingSkeletal Vibrations1000-800

This table indicates potential Raman shifts for key vibrations in this compound, extrapolated from general spectroscopic principles.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. For This compound (molecular formula: C₁₀H₁₂ClNO), HRMS would provide a precise mass measurement of the molecular ion, confirming its elemental formula.

In addition to accurate mass determination, the fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. Under ionization, the molecule would be expected to fragment in predictable ways. Key fragmentation pathways could include the cleavage of the ether bond, leading to the formation of the 2-chloro-4-methylphenoxide radical and the azetidinyl cation, or vice-versa. Fragmentation of the azetidine ring itself is also a possibility.

A plausible fragmentation pathway for This compound is outlined below:

Fragment IonProposed Structure
[M]+•C₁₀H₁₂ClNO+• (Molecular Ion)
[M - C₄H₇N]+C₆H₅ClO+ (Chloromethylphenoxy fragment)
[M - C₆H₅ClO]+C₄H₇N+ (Azetidinyl fragment)

This table illustrates a potential fragmentation pathway for this compound under mass spectrometric analysis.

Chromatographic Methods for Purity Assessment and Isomer Separation in Academic Research

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from starting materials, byproducts, and any isomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis and quantification in pharmaceutical research. globalresearchonline.netamericanpharmaceuticalreview.com For a compound like This compound , a reversed-phase HPLC method would likely be employed. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with additives like formic acid or ammonium acetate (B1210297) to improve peak shape.

The purity of the compound would be determined by the relative area of its peak in the chromatogram. The method would be validated for parameters such as linearity, accuracy, precision, and specificity to ensure reliable quantification.

HPLC ParameterTypical Conditions for Azetidine Derivatives
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseGradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate1.0 mL/min
DetectionUV at 254 nm or 280 nm
Injection Volume10 µL

This table outlines typical HPLC conditions that could be adapted for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net While the volatility of This compound would need to be assessed, GC-MS could be a valuable tool for its characterization, especially for identifying volatile impurities. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for identification.

For less volatile azetidine derivatives, derivatization to increase volatility may be necessary. researchgate.net The mass spectrum obtained from GC-MS provides a fingerprint for the compound, aiding in its identification.

GC-MS ParameterTypical Conditions for Azetidine Derivatives
ColumnDB-5 or similar non-polar capillary column
Carrier GasHelium
Inlet Temperature250 °C
Oven ProgramTemperature gradient (e.g., 100 °C to 280 °C)
MS DetectorElectron Ionization (EI) at 70 eV

This table provides a general set of GC-MS parameters that could serve as a starting point for the analysis of this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used in synthetic chemistry to monitor the progress of reactions and to perform preliminary purity checks. nih.govrsc.orgfrontiersin.orgrsc.org For the synthesis of This compound , TLC would be used to track the consumption of starting materials and the formation of the product.

A suitable solvent system (mobile phase) would be developed to achieve good separation between the starting materials, the product, and any byproducts on a silica gel plate (stationary phase). The spots can be visualized under UV light (due to the aromatic ring) or by staining with a suitable reagent. The retention factor (Rf) value of the product would be a characteristic property in that specific solvent system.

TLC ParameterGeneral Procedure for Azetidine Synthesis
Stationary PhaseSilica gel 60 F₂₅₄
Mobile PhaseA mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate or dichloromethane)
VisualizationUV light (254 nm) and/or staining with potassium permanganate or p-anisaldehyde solution rsc.org

This table describes the typical components and procedures for using TLC to monitor the synthesis of azetidine derivatives.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid. For azetidine derivatives, this technique provides precise information on bond lengths, bond angles, and the conformation of the strained four-membered ring, which is crucial for understanding their chemical reactivity and biological activity.

While a crystal structure for this compound has not been reported, studies on analogous structures, such as 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues, reveal key structural features of the azetidine ring system nih.gov. In these structures, the azetidine ring typically adopts a puckered conformation to alleviate ring strain. The substituents on the ring, in this case, the phenoxy group at the 3-position, will have a defined stereochemical relationship with the ring, which can be either cis or trans to other substituents or protons on the ring.

The crystal packing of azetidine derivatives is influenced by intermolecular interactions such as hydrogen bonding (if N-H protons are present) and van der Waals forces. For this compound, the presence of the chloro and methyl groups on the phenoxy ring, as well as the ether linkage and the secondary amine in the azetidine ring, would likely lead to a complex network of intermolecular interactions in the solid state.

A hypothetical crystallographic analysis of this compound would yield a detailed data table summarizing its crystal data and structure refinement parameters.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical formulaC10H12ClNO
Formula weight197.66
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å, α = 90°b = 8.456(2) Å, β = 105.34(3)°c = 12.345(5) Å, γ = 90°
Volume1018.9(6) ų
Z4
Density (calculated)1.289 Mg/m³
Absorption coefficient0.35 mm⁻¹
F(000)416
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.5 to 27.5°
Reflections collected4500
Independent reflections2000 [R(int) = 0.045]
Completeness to theta = 27.5°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2000 / 0 / 150
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.050, wR2 = 0.135
R indices (all data)R1 = 0.065, wR2 = 0.150
Largest diff. peak and hole0.35 and -0.25 e.Å⁻³

Note: The data in this table is hypothetical and serves as an example of what would be expected from an X-ray crystallographic analysis.

The structural insights gained from X-ray crystallography are invaluable for rational drug design and for understanding the structure-activity relationships of pharmacologically active azetidine derivatives.

Theoretical and Computational Investigations of Azetidine Ring Systems and Phenoxyazetidine Analogues

Quantum Chemical Methods for Electronic Structure and Reactivity Prediction

Quantum chemical methods are foundational to modern computational chemistry, allowing for the precise calculation of molecular structures, energies, and electronic properties. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each offering unique advantages for studying systems like 3-(2-Chloro-4-methylphenoxy)azetidine.

Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT provides a balance between computational cost and accuracy, making it suitable for complex organic molecules. Functionals such as B3LYP and M06-2X, often paired with basis sets like 6-31G(d) or 6-31++G**, are commonly employed to optimize molecular geometries and predict a variety of properties. mdpi.comresearchgate.net

For a molecule like this compound, DFT calculations can determine key geometric parameters, including bond lengths, bond angles, and dihedral angles. These calculations reveal how the substituent groups—the 2-chloro-4-methylphenoxy moiety—influence the geometry of the core azetidine (B1206935) ring. The electronic properties, such as charge distribution and dipole moment, can also be computed, offering insights into the molecule's polarity and intermolecular interactions.

Table 1: Representative Calculated Geometric Parameters for a Substituted Azetidine Ring Using DFT (Note: Data is illustrative for a generic substituted azetidine ring and not specific to this compound, as specific computational studies on this exact molecule are not publicly available.)

ParameterBond/AngleCalculated Value
Bond LengthC-N1.48 Å
Bond LengthC-C1.55 Å
Bond AngleC-N-C88.5°
Bond AngleN-C-C91.0°
Bond AngleC-C-C88.0°

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. delsuelib.com.ng The HF method provides a foundational approximation by considering each electron in the mean field of all others. While computationally efficient, it neglects electron correlation, which can be critical for accurate energy calculations.

MP2, a post-Hartree-Fock method, improves upon this by including electron correlation effects, leading to more accurate predictions of energetic and structural parameters. delsuelib.com.ng These methods are particularly useful for studying reaction energies, activation barriers, and conformational preferences in azetidine systems. For instance, ab initio calculations can be used to explore the relative stabilities of different puckered conformations of the azetidine ring. nih.gov

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations for predicting chemical reactivity. This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity. ekb.eg

A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, FMO analysis can predict the most likely sites for nucleophilic or electrophilic attack. Computational models can generate surfaces of these orbitals, visualizing their distribution across the molecule and highlighting regions of high electron density (HOMO) or deficiency (LUMO) that are primed for reaction. sciencedaily.comrsc.org

Table 2: Illustrative Frontier Orbital Energies for an Azetidine Analogue (Note: This data is representative and intended to illustrate the concept.)

Molecular OrbitalEnergy (eV)Implication
HOMO-6.5 eVElectron-donating capability
LUMO-0.8 eVElectron-accepting capability
HOMO-LUMO Gap5.7 eVIndex of chemical stability

Conformational Analysis of Azetidine Ring Strain and Substituent Effects

The four-membered azetidine ring is characterized by significant ring strain, which profoundly influences its conformation and reactivity. rsc.orgrsc.org Computational methods are essential for quantifying this strain and understanding how substituents alter the ring's preferred geometry.

Unlike planar aromatic rings, the azetidine ring is not flat. It adopts a puckered conformation to alleviate some of the inherent angle and torsional strain. nih.gov This puckering is a defining structural feature and can be influenced by the nature and position of substituents on the ring. researchgate.net Computational studies allow for the precise calculation of the ring-puckering angle, which describes the deviation from planarity.

The ring strain energy (SE) of cyclic molecules like azetidine is a measure of their inherent instability compared to analogous acyclic structures. The SE of the parent azetidine ring is approximately 25.4 kcal/mol. rsc.org This considerable strain is a driving force for many of the ring-opening reactions that azetidines undergo. beilstein-journals.orgresearchgate.net

Computational chemists use theoretical reactions, such as isodesmic and homodesmotic reactions, to calculate SE with high accuracy. These hypothetical reactions are constructed such that the number and types of bonds are conserved on both the reactant and product sides. By calculating the enthalpy change of such a reaction, the strain associated with the cyclic structure can be isolated. This approach allows for a quantitative assessment of how substituents, such as the 2-chloro-4-methylphenoxy group, might modify the inherent strain of the azetidine ring, thereby influencing its stability and chemical reactivity.

Theoretical Investigation of the Influence of Chloro- and Methylphenoxy Substituents on Azetidine Ring Conformation

The azetidine ring is not planar but exists in a puckered conformation to alleviate some of its inherent ring strain. researchgate.net The degree of this puckering is a delicate balance of angle strain and torsional strain. The introduction of a bulky 3-(2-chloro-4-methylphenoxy) substituent significantly influences this conformation.

Computational studies, often employing Density Functional Theory (DFT), can predict the geometric parameters of the substituted azetidine. The substituent at the C3 position typically favors an equatorial or pseudo-equatorial orientation to minimize steric hindrance with the rest of the ring. The electronic effects of the chloro- and methyl- groups on the phenoxy ring can also subtly alter the charge distribution and bond lengths within the azetidine moiety. Theoretical calculations suggest that the four-membered ring retains some flexibility, allowing for ring deformation. researchgate.net

Table 1: Predicted Geometric Parameters for Substituted Azetidine Conformations

Parameter Unsubstituted Azetidine (Predicted) 3-Phenoxyazetidine (B1367254) (Predicted) This compound (Predicted)
Puckering Angle (degrees) ~25 ~28 ~30
C2-N1-C4 Angle (degrees) ~88 ~87.5 ~87.2
Substituent Orientation N/A Pseudo-Equatorial Pseudo-Equatorial

| Energy Barrier to Planarity (kcal/mol) | ~1.0 | ~1.5 | ~1.8 |

Note: Data are representative values derived from theoretical models of analogous systems.

Stability Analysis Based on Covalent Bond Strength and Intramolecular Interactions

The stability of this compound is governed by the interplay of the strained four-membered ring and the strengths of its covalent bonds. The inherent ring strain in azetidines, estimated at approximately 25.4 kcal/mol, makes them more reactive than their five-membered pyrrolidine counterparts but more stable than three-membered aziridines. rsc.org This strain can lead to potential decomposition pathways, particularly under acidic conditions where ring-opening can occur. nih.gov

Computational analysis of the bond dissociation energies (BDEs) provides a quantitative measure of the molecule's stability. The bonds within the phenoxy substituent, such as the C-Cl, C-O, and aromatic C-C bonds, are significantly stronger than the C-N and C-C bonds within the strained azetidine ring. This suggests that under thermal or photochemical stress, reactions are more likely to involve the azetidine ring itself.

Table 2: Typical Bond Dissociation Energies (BDE) Relevant to Phenoxyazetidine Derivatives

Bond Typical BDE (kcal/mol) Implication for Stability
Azetidine C-N ~70-80 Weaker bond within the strained ring, potential site of reactivity.
Azetidine C-C ~80-85 Relatively stable but subject to ring strain effects.
Aryl C-O (Ether) ~110 Strong bond, contributing to the stability of the substituent.

| Aryl C-Cl | ~95 | Strong bond, generally stable under normal conditions. |

Note: Values are approximations for similar chemical environments.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a dynamic picture of the molecule's behavior, from its formation to its conformational flexibility in solution.

Prediction of Reaction Mechanisms and Transition States in Azetidine Synthesis

The synthesis of substituted azetidines can be achieved through various routes, with intramolecular cyclization of γ-amino alcohols or halides being a common method. nih.gov Another prominent method is the [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction. rsc.orgresearchgate.net

Computational chemistry is invaluable for elucidating the mechanisms of these reactions. By calculating the potential energy surface, researchers can identify the lowest-energy pathway from reactants to products. This involves locating the transition state structures, which are the energetic maxima along the reaction coordinate. For instance, in an intramolecular cyclization, modeling can predict whether the reaction proceeds via a concerted SN2 mechanism or a stepwise process. DFT calculations can determine the activation energies, helping to predict reaction rates and feasibility under different conditions. researchgate.net

Computational Studies on Dynamic Phenomena at the Azetidine Nitrogen Atom

A key dynamic feature of the azetidine ring is the inversion of the nitrogen atom, a process where the nitrogen and its substituent rapidly flip between two equivalent puckered conformations. This behavior is crucial in understanding the stereochemistry of reactions involving the azetidine ring. nih.govuniba.it

Computational methods can precisely calculate the energy barrier for this nitrogen inversion. cnr.itnih.gov The height of this barrier is influenced by the nature of the substituent on the nitrogen atom. For an N-H or N-alkyl azetidine, this barrier is typically low, leading to rapid inversion at room temperature. Theoretical studies on related systems show that complexation with organolithium bases or other reagents can significantly affect these dynamics. nih.govuniba.it For this compound, while the substituent is not on the nitrogen, its electronic influence through the ring can have a minor effect on the inversion barrier.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum mechanics is excellent for static structures and reaction pathways, molecular dynamics (MD) simulations are used to study the molecule's behavior over time. researchgate.net MD simulations model the movements of atoms and bonds, providing a detailed view of the conformational landscape of this compound. researchgate.net

These simulations can reveal the flexibility of the phenoxy group relative to the azetidine ring and the puckering motion of the ring itself. Furthermore, MD simulations explicitly account for the effects of the solvent. By surrounding the molecule with a simulated box of water or another solvent, it is possible to observe how solvent molecules interact with the solute and influence its preferred conformation. These solvation effects are critical for accurately predicting the behavior of the molecule in a real-world chemical or biological environment.

Computational Design and In Silico Screening of Novel Azetidine Derivatives

The 3-phenoxyazetidine scaffold is a valuable starting point in drug discovery. nih.govresearchgate.net Computational design and in silico screening are powerful strategies for identifying novel azetidine derivatives with enhanced biological activity. peerscientist.comnih.gov

The process begins with a virtual library of compounds based on the this compound structure. Modifications can be made to the substitution pattern on the phenyl ring or at the azetidine nitrogen. These virtual compounds are then screened using computational tools. Molecular docking is used to predict how well each derivative binds to a specific biological target, such as an enzyme or receptor. researchgate.net Properties related to absorption, distribution, metabolism, and excretion (ADME) are also calculated to assess the drug-likeness of the designed molecules. nih.gov This in silico approach allows for the rapid evaluation of thousands of potential drug candidates, prioritizing the most promising ones for chemical synthesis and experimental testing. peerscientist.com

Table 3: Workflow for In Silico Screening of Azetidine Derivatives

Step Description Computational Tool/Method
1. Library Design Generate a virtual library of derivatives based on the 3-phenoxyazetidine scaffold. Combinatorial chemistry software
2. Molecular Docking Predict the binding affinity and mode of interaction with a target protein. AutoDock, Glide, GOLD
3. ADME Prediction Calculate physicochemical properties (e.g., logP, solubility) and predict ADME profiles. QikProp, SwissADME
4. Filtering & Prioritization Rank compounds based on docking scores, predicted ADME properties, and other criteria. Custom scripts, data analysis software

| 5. Hit Selection | Select a small number of high-priority candidates for synthesis and in vitro testing. | Manual expert review |

Azetidines As Advanced Scaffolds in Chemical Research and Development

Azetidine (B1206935) Derivatives as Versatile Building Blocks in Complex Organic Synthesis

The utility of azetidines as building blocks in organic synthesis is a rapidly expanding field. researchgate.netmagtech.com.cn Their strained four-membered ring can be strategically opened or functionalized to create a diverse array of more complex molecular architectures. rsc.orgarkat-usa.org The synthesis of functionalized azetidines has advanced significantly, moving beyond simple cyclization reactions to include sophisticated methods that allow for precise control over substitution patterns and stereochemistry. magtech.com.cnarkat-usa.orgorganic-chemistry.org

Key synthetic strategies to access these versatile building blocks include:

Intramolecular Cyclization: Classic methods often involve the cyclization of 1,3-aminoalcohols, 1,3-haloamines, or other precursors with a nitrogen nucleophile and a leaving group in a 1,3-relationship. arkat-usa.orgfrontiersin.org

[2+2] Photocycloadditions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, has emerged as a powerful, modern method for constructing the azetidine core, often with high stereoselectivity. nih.govchemrxiv.org

Ring Expansion/Contraction: Azetidines can be synthesized through the ring expansion of aziridines or the ring contraction of larger heterocyclic systems, providing alternative synthetic routes. magtech.com.cn

Functionalization of Pre-formed Rings: Existing azetidine rings can be modified at the nitrogen or at carbon positions, allowing for the introduction of diverse functional groups. researchgate.netnih.gov

These methods provide access to a wide range of azetidine derivatives that serve as key intermediates in the synthesis of natural products, pharmaceuticals, and other complex organic molecules. researchgate.netacs.org

Design Principles for Azetidine-Containing Ligands in Catalysis and Coordination Chemistry

In the realm of catalysis, the rigid and well-defined three-dimensional structure of the azetidine ring makes it an excellent scaffold for designing novel ligands. researchmap.jpnih.gov The conformational constraint imposed by the four-membered ring can lead to enhanced selectivity, particularly in asymmetric catalysis.

Key design principles and applications include:

Structural Rigidity: The azetidine scaffold provides a rigid backbone, which helps to control the spatial arrangement of coordinating atoms. This pre-organization can lead to more effective and selective catalytic pockets. researchmap.jp

Modulation of Electronic and Steric Properties: By functionalizing the azetidine ring, the steric and electronic properties of the resulting ligand can be fine-tuned to optimize catalytic activity and selectivity for specific reactions.

Application in Cross-Coupling Reactions: Azetidine-based ligands have been successfully employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchmap.jpmdpi.com Studies have shown that modulating the ring strain by comparing azetidine and aziridine-based ligands can significantly impact catalytic efficiency. mdpi.com

Formation of Diverse Metal Complexes: Tridentate and quadridentate ligands incorporating the azetidine moiety have been shown to form stable complexes with various transition metals, including copper(II) and zinc(II), demonstrating their versatility in coordination chemistry. researchmap.jp

Table 2: Examples of Azetidine-Based Ligand Applications

Ligand Type Metal Reaction Catalyzed Reference
Vicinal diamine-azetidine Palladium (Pd) Suzuki-Miyaura Coupling mdpi.com
Tridentate pyridyl-azetidine Copper (Cu) Suzuki-Miyaura, Sonogashira Couplings researchmap.jp
Quadridentate amino-azetidine Copper (Cu) Coordination Studies researchmap.jp

Application of Azetidine Scaffolds in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore new areas of chemical space, often for drug discovery. The azetidine scaffold is an ideal starting point for DOS due to its ability to be elaborated into a wide variety of complex three-dimensional structures. nih.govresearchgate.net

A notable example is the use of a densely functionalized azetidine core to generate libraries of fused, bridged, and spirocyclic ring systems. nih.govbroadinstitute.orgnih.govacs.org This approach allows for the systematic exploration of molecular frameworks that are not easily accessible through traditional synthetic methods. In the context of developing leads for the central nervous system (CNS), key physicochemical properties such as molecular weight, lipophilicity (LogP), and topological polar surface area (TPSA) can be carefully controlled during the library design phase to enhance the probability of blood-brain barrier penetration. nih.gov The synthesis of a library with over 1,900 spirocyclic azetidines demonstrates the power of this scaffold in generating significant molecular diversity from a common starting point. nih.govbroadinstitute.orgnih.gov

Future Prospects of Azetidine Scaffolds in Material Science and Chemical Innovation (e.g., Energetic Materials)

The unique properties of the azetidine ring, particularly its high ring strain and nitrogen content, make it a promising scaffold for the development of advanced materials. researchgate.net One of the most compelling future applications is in the field of energetic materials. researchgate.net

The introduction of an azetidine core into a molecule is an effective strategy for designing novel energetic compounds. nih.gov The inherent strain energy of the ring can be released during decomposition, contributing to the material's energetic output. Furthermore, the nitrogen atom can be functionalized with explosophoric groups (such as nitro groups, -NO₂) to increase density, energy content, and oxygen balance.

Key developments and future prospects include:

Advanced Energetic Compounds: Azetidine derivatives like 1,3,3-trinitroazetidine (B1241384) (TNAZ) have been recognized as powerful energetic materials. nih.gov Ongoing research focuses on creating new polycyclic energetic materials by combining the azetidine structure with other nitrogen-rich heterocycles, like triazoles, to enhance thermal stability and energetic performance. nih.gov

Tunable Properties through Stereochemistry: Recent work has shown that the stereochemistry of substituents on the azetidine ring can have a profound impact on the physical properties of energetic materials, such as their melting points and densities. This offers a new strategy for fine-tuning material properties for specific applications, like melt-castable explosives. nih.govresearchgate.net

Novel Synthetic Methods: The development of new synthetic methods, such as visible-light-mediated aza Paternò-Büchi reactions, enables the scalable synthesis of diverse azetidine-based energetic materials with varying substitution patterns, opening the door to a new generation of high-performance materials. nih.govchemrxiv.org These nitroazetidine materials exhibit higher densities, better oxygen balances, and increased detonation pressures and velocities compared to some traditional materials. chemrxiv.org

The versatility and unique reactivity of the azetidine scaffold ensure its continued importance in chemical innovation, from the synthesis of complex molecules to the design of next-generation materials.

Structure Activity Relationship Sar Methodologies Applied to Azetidine Derivatives

General Principles and Computational Approaches of SAR Studies for Heterocyclic Compounds

The fundamental principle of SAR studies lies in the systematic modification of a molecule's chemical structure to observe the corresponding changes in its biological activity. This empirical approach allows researchers to identify key pharmacophoric elements—the essential spatial and electronic features required for interaction with a biological target.

In recent years, computational approaches have revolutionized SAR studies for heterocyclic compounds. These in silico methods offer a rapid and cost-effective means to predict the biological activity of novel compounds and to understand the molecular interactions driving this activity. Key computational techniques include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. By docking a series of analogues, researchers can rationalize observed SAR trends and prioritize the synthesis of more potent compounds.

Pharmacophore Modeling: This technique identifies the common chemical features of a set of active molecules, creating a 3D model that represents the essential interactions with the target. This model can then be used to virtually screen large compound libraries for new potential hits.

Quantum Mechanics (QM) Calculations: QM methods can be used to calculate various electronic properties of molecules, such as electrostatic potential and orbital energies. These properties are often crucial for molecular recognition and can be correlated with biological activity.

These computational tools, when used in conjunction with experimental data, provide a powerful platform for the rational design of new and improved heterocyclic drugs.

Methodological Approaches to Investigate Substituent Effects on Azetidine (B1206935) Activity Profiles

To understand the specific contribution of different parts of the 3-(2-Chloro-4-methylphenoxy)azetidine molecule, researchers employ systematic methodological approaches to probe the effects of various substituents.

A common strategy in SAR studies is the systematic modification of different parts of the lead molecule. For this compound, this involves synthesizing and testing a series of analogues where substituents on both the azetidine ring and the phenoxy moiety are varied.

Modification on Azetidine Ring Potential Impact on Physicochemical Properties Hypothetical Effect on Activity
N-alkylation (e.g., N-methyl)Increased lipophilicity, altered basicityMay enhance or decrease binding affinity depending on the target pocket
Introduction of a hydroxyl groupIncreased polarity, potential for hydrogen bondingCould improve aqueous solubility and introduce new interactions with the target
Substitution at C2 or C4Steric hindrance, altered ring puckerMay influence the orientation of the phenoxy group and affect target engagement

Phenoxy Moiety Modifications: The substituted phenoxy group is a critical component of the molecule, and its electronic and steric properties can be fine-tuned by altering the substituents on the aromatic ring. Systematic replacement of the chloro and methyl groups with other substituents allows for a detailed exploration of the SAR.

The presence of the chloro and methyl groups at the 2- and 4-positions of the phenoxy ring in this compound is not arbitrary. These substituents play a crucial role in modulating the electronic and conformational properties of the molecule, which in turn affects its interaction with its biological target.

Steric and Conformational Effects: The size and position of the chloro and methyl groups can impose steric constraints that dictate the preferred conformation of the molecule. This, in turn, influences how the molecule fits into the binding pocket of its target protein. The ortho-chloro substituent, in particular, can induce a twist in the phenoxy ring relative to the azetidine ring, which may be a key conformational requirement for activity.

The following table summarizes the potential contributions of the chloro and methyl substituents to the activity profile of this compound.

Substituent Position Electronic Effect Steric/Conformational Effect Potential Impact on Activity
Chloro (Cl)2- (ortho)Electron-withdrawingInduces a dihedral twist, provides a specific steric footprintMay be crucial for orienting the molecule correctly in the binding site and for establishing specific interactions.
Methyl (CH₃)4- (para)Electron-donatingIncreases lipophilicity, adds bulkCould enhance binding through hydrophobic interactions and optimize the electronic properties of the phenoxy ring.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Azetidine Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For azetidine analogues, QSAR models can be invaluable for predicting the activity of unsynthesized compounds, thereby guiding the design of more potent molecules.

A typical QSAR study involves the following steps:

Data Set Compilation: A series of azetidine analogues with their corresponding biological activity data is collected.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices, 3D descriptors), are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, such as cross-validation and external validation with a test set of compounds.

For a series of 3-phenoxyazetidine (B1367254) derivatives, a QSAR model might take the general form:

Biological Activity = c₀ + c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + ...

Where the descriptors could represent properties like:

LogP: A measure of lipophilicity.

Molar Refractivity (MR): Related to the volume of the molecule and its polarizability.

Electronic parameters (e.g., Hammett constants): Quantify the electron-donating or -withdrawing nature of substituents.

Steric parameters (e.g., Taft steric parameters): Describe the size and shape of substituents.

By analyzing the coefficients (c₁, c₂, etc.) in the QSAR equation, researchers can gain quantitative insights into which molecular properties are most important for the desired biological activity, further refining the rational design of novel and more effective azetidine-based therapeutic agents.

Biochemical Pathways and Metabolic Studies of Azetidine Containing Compounds in Vitro Research

Biosynthetic Routes to Azetidine (B1206935) Structures in Natural Systems

The natural occurrence of azetidine-containing molecules, most notably azetidine-2-carboxylic acid, points to specific and conserved biosynthetic pathways. Research has uncovered the enzymatic machinery responsible for constructing this strained heterocyclic system, primarily from a ubiquitous metabolic precursor.

The biosynthesis of azetidine-2-carboxylic acid (AZE), a non-proteinogenic amino acid found in various plants and bacteria, is a fascinating example of enzymatic C-N bond formation to create a strained four-membered ring. The key to this process lies in a family of S-adenosylmethionine (SAM)-dependent enzymes known as AZE synthases. core.ac.uknih.gov These enzymes catalyze the direct intramolecular 4-exo-tet cyclization of SAM, a remarkable reaction that converts a flexible precursor into a highly strained heterocycle. nih.gov

Key enzymes that have been identified and characterized include AzeJ and VioH, found in bacterial natural product pathways. core.ac.ukmdpi.com Structural and biochemical analyses of these enzymes have provided significant insights into their catalytic mechanism. The enzyme's active site forces the SAM substrate into an unusual, high-energy conformation that positions the α-amino group for a nucleophilic attack on the γ-carbon. core.ac.uk This challenging cyclization is further facilitated by:

Desolvation Effects: The active site environment removes water molecules that would otherwise hinder the reaction. core.ac.uk

Cation-π Interactions: Specific amino acid residues, such as phenylalanine, interact with the positively charged sulfonium group of SAM, helping to stabilize the reactive conformation. core.ac.uk

The reaction proceeds via an SN2 mechanism, where the amino group acts as the nucleophile and the 5'-methylthioadenosine (MTA) group serves as the leaving group. This single enzymatic step efficiently generates the azetidine ring structure. The discovery of these SAM lyases in a diverse range of bacteria suggests that AZE-containing metabolites may be more widespread than previously thought. nih.gov

EnzymeSource OrganismSubstrateProductKey Mechanistic Features
AzeJPseudomonas aeruginosaS-adenosylmethionine (SAM)Azetidine-2-carboxylic acid (AZE) + 5'-Methylthioadenosine (MTA)Intramolecular 4-exo-tet cyclization; Cation-π interactions
VioHCystobacter violaceusS-adenosylmethionine (SAM)Azetidine-2-carboxylic acid (AZE) + 5'-Methylthioadenosine (MTA)SAM-dependent cyclization

The bacterium Pseudomonas aeruginosa has served as a key model organism for understanding how azetidine-2-carboxylic acid is incorporated into more complex natural products. mdpi.comresearchgate.net This opportunistic pathogen produces a class of rare azetidine-containing alkaloids known as azetidomonamides and the compound azabicyclene. mdpi.comresearchgate.net The biosynthesis of these molecules is directed by a conserved, quorum-sensing regulated nonribosomal peptide synthetase (NRPS) pathway. researchgate.net

In vitro biochemical characterization and gene inactivation studies have confirmed that the enzyme AzeJ is the dedicated AZE synthase in this pathway. researchgate.netnih.gov The biosynthetic route proceeds as follows:

AZE Synthesis: The AzeJ enzyme first synthesizes AZE from the primary metabolite SAM. researchgate.netnih.gov

NRPS Activation: The newly formed AZE is then recognized and activated by a specific module of the NRPS machinery (AzeB). mdpi.com

Peptide Assembly: The NRPS enzyme incorporates AZE as an unusual building block into a growing peptide chain, alongside other amino acids and fatty acids, ultimately leading to the final natural product. mdpi.comresearchgate.net

This pathway highlights a modular strategy where a specialized enzyme (AzeJ) generates the unique azetidine building block, which is then utilized by a more general assembly line machinery (the NRPS) to construct a complex molecule. This discovery opens avenues for studying the biological roles of these unique compounds in bacterial adaptation and virulence. researchgate.net

In Vitro Metabolic Fate of Azetidine Derivatives: Enzymatic Transformations in Research Models

The metabolic fate of xenobiotics containing an azetidine ring is of significant interest in medicinal chemistry. The ring's strain and unique stereoelectronic properties can influence its interaction with drug-metabolizing enzymes, leading to several potential biotransformation pathways. In vitro models, such as human liver microsomes (HLM), are critical tools for elucidating these metabolic routes.

N-dealkylation, the removal of an alkyl group attached to a nitrogen atom, is a common metabolic reaction for many drugs containing secondary or tertiary amines, catalyzed primarily by cytochrome P450 (CYP) enzymes. nih.gov Alicyclic amines, including azetidine, are known targets for metabolic attack, which can include N-dealkylation. However, the strained nature of the azetidine ring can modulate the prevalence of this pathway relative to other metabolic transformations.

A significant metabolic pathway for some azetidine derivatives involves the enzymatic cleavage, or scission, of the strained four-membered ring. This biotransformation often proceeds via an initial oxidation event. Studies using human liver microsomes have provided clear evidence for this mechanism. rsc.org

For example, the in vitro metabolism of an azetidine-based inhibitor of diacylglycerol acyltransferase 2 (DGAT2) demonstrated a facile cytochrome P450-mediated oxidation of the carbon atom alpha to the ring nitrogen. rsc.org This initial hydroxylation event generates an unstable carbinolamine intermediate. This intermediate can then spontaneously undergo ring scission to yield more stable, linear metabolites. In the case of the DGAT2 inhibitor, this pathway resulted in the formation of both a ketone and an aldehyde as stable end-products. rsc.org

The proposed mechanism is as follows:

CYP-Mediated α-Carbon Oxidation: A CYP enzyme abstracts a hydrogen atom from a carbon adjacent to the azetidine nitrogen, followed by oxygen rebound to form a hydroxyl group.

Carbinolamine Formation: The resulting hydroxylated azetidine is a carbinolamine.

Ring Scission: The unstable carbinolamine undergoes spontaneous ring opening, breaking a C-N bond to relieve ring strain.

Metabolite Formation: The resulting linear intermediate is further processed, yielding stable metabolites like aldehydes or ketones.

This ring-opening pathway represents a significant clearance mechanism that can lead to the formation of reactive electrophilic intermediates, such as aldehydes, which can subsequently be trapped by nucleophiles like glutathione. rsc.org

In addition to oxidative cleavage, the azetidine ring can be opened via hydrolysis. This pathway is particularly relevant for the detoxification and metabolism of naturally occurring azetidine-2-carboxylic acid (AZE). Certain bacteria have evolved specific enzymes to utilize AZE as a sole nitrogen source by first cleaving its ring structure. nih.gov

An enzyme identified as l-azetidine-2-carboxylate hydrolase (AC hydrolase) from Pseudomonas sp. strain A2C catalyzes the hydrolytic opening of the AZE ring. nih.gov This enzyme belongs to the 2-haloacid dehalogenase (HAD) superfamily. The reaction involves the addition of a water molecule across one of the C-N bonds, resulting in a linear amino acid. NMR spectroscopy has unambiguously identified the product of this enzymatic reaction as 2-hydroxy-4-aminobutyrate (HAB). nih.gov

Similarly, an L-AZC hydrolase from Novosphingobium sp. MBES04 has been identified, which also participates in the metabolism of this cyclic amino acid. mdpi.com These hydrolases exhibit high substrate specificity and stereospecificity. The discovery of these enzymes reveals a defined biochemical strategy for detoxifying AZE by breaking open the strained ring, thereby preventing its toxic misincorporation into proteins. nih.govmdpi.com

Metabolic PathwayKey Enzyme ClassSubstrate TypePrimary TransformationExample Product(s)
N-DealkylationCytochrome P450 (CYP)N-Alkyl AzetidinesRemoval of an N-alkyl groupSecondary Azetidine
Ring Scission/OxidationCytochrome P450 (CYP)Substituted AzetidinesOxidation of α-carbon followed by ring openingAldehydes, Ketones
Hydrolytic Ring FissionHydrolase (e.g., AC Hydrolase)Azetidine-2-carboxylic acidHydrolytic cleavage of a C-N bond2-hydroxy-4-aminobutyrate

Biochemical Interactions of Azetidine Derivatives with Cellular Components in In Vitro Research Models

Azetidine derivatives are recognized for their unique structural properties which influence their interactions with biological targets. The defining feature, a strained four-membered ring, imparts a degree of conformational rigidity that can be advantageous for binding to enzymes and receptors. This rigidity can result in higher binding affinities and selectivity compared to more flexible, acyclic counterparts. The azetidine ring itself is a versatile scaffold; the nitrogen atom can act as a hydrogen bond acceptor, and the ring can engage in van der Waals interactions within a binding pocket.

Theoretical and computational studies are crucial in predicting how these molecules will interact with cellular components. Molecular docking simulations, for example, can model the binding orientation of an azetidine derivative within the active site of an enzyme, highlighting potential hydrogen bonds, hydrophobic interactions, and ionic bonds between the compound and amino acid residues. Such studies have been used to evaluate azetidine derivatives as inhibitors for various targets, including GABA-uptake transporters GAT-1 and GAT-3. For instance, research has shown that azetidin-2-ylacetic acid derivatives can exhibit high potency at GAT-1. nih.gov The specific substitutions on the azetidine ring are critical in determining the potency and selectivity of these interactions. nih.gov

A significant area of in vitro research on azetidine compounds focuses on L-azetidine-2-carboxylic acid (AZE), a non-proteinogenic amino acid that is a structural analog of L-proline. medchemexpress.comnih.govwikipedia.org The structural similarity allows AZE to be mistakenly recognized by prolyl-tRNA synthetase (ProRS), the enzyme responsible for attaching proline to its corresponding transfer RNA (tRNA) during protein synthesis. oup.commdpi.commdpi.com Consequently, AZE can be erroneously incorporated into nascent polypeptide chains in place of proline residues. oup.commdpi.comresearchgate.net

This mis-incorporation leads to what is known as proteotoxic stress, as the resulting proteins can have altered structures and functions. oup.comnih.gov The four-membered ring of AZE, compared to the five-membered ring of proline, disrupts the normal geometry of the peptide backbone, which can lead to protein misfolding and aggregation. medchemexpress.comnih.govwikipedia.orgmdpi.com In vitro studies using various cell models, including HeLa cells, BV2 microglial cells, and rabbit reticulocytes, have demonstrated that exposure to AZE can induce the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress. medchemexpress.comnih.govmdpi.commdpi.com

The extent of AZE mis-incorporation is dependent on the relative concentrations of AZE and proline, with proline-rich proteins being more susceptible. mdpi.com Research has also shown that co-administration of L-proline can prevent the detrimental effects of AZE by competing for the ProRS active site, thereby reducing the mis-incorporation of the analog. mdpi.com

Interactive Table 1: Properties of L-Azetidine-2-Carboxylic Acid vs. L-Proline

FeatureL-Azetidine-2-Carboxylic AcidL-Proline
Ring Structure 4-membered heterocyclic ring5-membered heterocyclic ring
Molecular Formula C₄H₇NO₂C₅H₉NO₂
Biological Role Non-proteinogenic amino acid, Proline analogProteinogenic amino acid
Cellular Impact Can be mis-incorporated into proteins, leading to proteotoxic stress and ER stress oup.commdpi.commdpi.comnih.govEssential component of proteins

Studies on Metabolic Stability inIn VitroHepatic Microsome Models

The metabolic stability of a compound is a critical factor in its potential as a therapeutic agent, and in vitro models using hepatic (liver) microsomes are a standard method for its assessment. springernature.comutsouthwestern.edu These microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. utsouthwestern.edunih.govmdpi.com The primary function of these enzymes in this context is to convert xenobiotics into more water-soluble forms that can be easily excreted. nih.gov

This process allows for the calculation of key pharmacokinetic parameters such as half-life (t½) and intrinsic clearance (Clint). nih.gov Common metabolic pathways for azetidine derivatives in these models include oxidation, reduction, and hydrolysis, which are typical Phase I reactions catalyzed by CYP enzymes. nih.gov For example, a dinitroazetidine-coumarin hybrid was shown to have improved metabolic stability in human, rat, and mouse liver microsomes compared to related furoxan-coumarin derivatives. researchgate.net Such studies are essential for predicting a compound's hepatic extraction ratio and potential for first-pass metabolism in vivo. nih.gov

Interactive Table 2: Representative Data from an In Vitro Metabolic Stability Assay

CompoundSpecies (Liver Microsomes)Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)
Hypothetical Azetidine Derivative 1Human> 60< 11.5
Hypothetical Azetidine Derivative 2Human2555.4
Verapamil (Control)Human8.8157
Diazepam (Control)Human45.230.7

Conclusion and Future Research Perspectives

Synthesis and Application Advancements of Phenoxyazetidines

The synthesis of phenoxyazetidines has seen considerable advancement, moving beyond traditional methods to more efficient and versatile strategies. Recent developments in synthetic methodologies have focused on creating diverse libraries of these compounds for various applications, particularly in medicinal chemistry.

Recent Synthetic Advancements:

Modern synthetic routes to 3-aryloxyazetidines often involve the nucleophilic substitution of a suitable leaving group at the 3-position of an N-protected azetidine (B1206935) with a corresponding phenol (B47542). Key advancements include the use of milder reaction conditions and more efficient catalytic systems, which have improved yields and expanded the scope of accessible analogues. rsc.orgrsc.org For instance, methods like the Mitsunobu reaction or palladium-catalyzed C-O cross-coupling reactions have been employed for the synthesis of aryloxy-substituted heterocycles and could be adapted for 3-phenoxyazetidines.

Another promising approach involves the ring-opening of activated aziridines or the cyclization of amino alcohol precursors, which allows for greater control over stereochemistry and the introduction of diverse substituents. magtech.com.cn The development of one-pot syntheses and diversity-oriented synthesis (DOS) strategies has further accelerated the generation of novel phenoxyazetidine scaffolds. nih.gov These approaches are particularly valuable for creating libraries of compounds for high-throughput screening in drug discovery programs. cureffi.org

Table 1: Comparison of Synthetic Methods for 3-Aryloxyazetidines

MethodDescriptionAdvantagesDisadvantages
Nucleophilic Substitution Reaction of an N-protected 3-hydroxyazetidine or a derivative with a good leaving group with a phenol.Straightforward, readily available starting materials.May require harsh conditions, potential for side reactions.
Mitsunobu Reaction A dehydration reaction using triphenylphosphine (B44618) and a dialkyl azodicarboxylate to couple an alcohol and a phenol.Mild conditions, good for a wide range of substrates.Stoichiometric amounts of reagents are required, purification can be challenging.
Palladium-Catalyzed C-O Coupling Cross-coupling of a 3-haloazetidine or an azetidin-3-ol derivative with a phenol using a palladium catalyst.High efficiency, good functional group tolerance.Catalyst cost and sensitivity, potential for metal contamination.
Ring-Opening of Aziridines Nucleophilic attack of a phenoxide on an activated aziridine precursor.Can provide access to specific stereoisomers.Requires appropriately substituted aziridine precursors.

Expanding Applications:

Phenoxyazetidines are being explored for a range of applications, primarily driven by the favorable physicochemical properties conferred by the azetidine ring, such as improved solubility and metabolic stability. researchgate.net The phenoxy moiety, on the other hand, is a common feature in many biologically active molecules, including selective estrogen receptor modulators like toremifene and various kinase inhibitors.

The azetidine scaffold is increasingly recognized as a valuable component in drug design, appearing in a number of approved drugs and clinical candidates. rsc.org Its rigid structure can help to lock in a bioactive conformation, leading to enhanced potency and selectivity for a biological target. enamine.net Phenoxyacetic acid derivatives, which share a structural similarity with phenoxyazetidines, have been investigated as selective COX-2 inhibitors and FFA1 agonists. acs.orgmdpi.com This suggests that phenoxyazetidines could also exhibit interesting pharmacological activities. For example, novel 3-aryl-3-oxypropylamine-based azetidines have been designed as triple reuptake inhibitors for the treatment of depression. nih.gov

Contributions from Theoretical and Computational Chemistry to Azetidine Research

Theoretical and computational chemistry have become indispensable tools in understanding the structure, reactivity, and biological activity of azetidine derivatives. These methods provide insights that are often difficult to obtain through experimental means alone.

Understanding Ring Strain and Conformation:

Furthermore, computational studies can predict the preferred conformations of substituted azetidines, which is crucial for understanding their interaction with biological targets. For 3-(2-Chloro-4-methylphenoxy)azetidine, computational analysis could predict how the bulky and electronically distinct phenoxy group influences the puckering of the azetidine ring and the orientation of the substituent.

Predicting Reactivity and Electronic Properties:

Quantum mechanical calculations can be used to model the electronic properties of azetidine derivatives, such as their molecular electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and charge distribution. This information is vital for predicting sites of nucleophilic or electrophilic attack and for understanding the reactivity of the molecule in various chemical transformations.

Quantitative Structure-Activity Relationship (QSAR) Studies:

QSAR studies are a powerful computational tool in drug discovery for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netchalcogen.roijrar.org For a library of phenoxyazetidine analogues, QSAR models could be developed to identify the key structural features that contribute to a particular biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. For this compound, QSAR could help to rationalize the contribution of the chloro and methyl groups to its potential biological profile.

Unexplored Research Avenues for this compound and its Analogues in Advanced Organic Chemistry and Chemical Biology

The unique combination of the strained azetidine ring and the substituted phenoxy moiety in this compound opens up numerous unexplored avenues for research in both advanced organic chemistry and chemical biology.

Advanced Organic Synthesis:

Asymmetric Synthesis: Developing novel stereoselective synthetic routes to enantiomerically pure this compound and its analogues would be a significant advancement. This would allow for the investigation of stereochemistry-dependent biological activities.

Strain-Release Chemistry: The inherent ring strain of the azetidine core can be harnessed for novel synthetic transformations. beilstein-journals.org Investigating strain-release ring-opening reactions of this compound could lead to the synthesis of complex, polysubstituted linear amines that are otherwise difficult to access. nih.gov

Photocatalysis: The use of visible light photocatalysis has recently emerged as a mild and efficient method for the synthesis of functionalized azetidines. sciencedaily.com Exploring photocatalytic methods for the synthesis and functionalization of this compound could provide access to novel chemical space.

Chemical Biology and Drug Discovery:

Development of Chemical Probes: this compound and its analogues could serve as scaffolds for the development of chemical probes to study biological processes. cureffi.orgnih.gov The azetidine ring can act as a rigid core to present the substituted phenoxy group for interaction with specific protein targets. The incorporation of azetidine-containing heterospirocycles has been shown to enhance the performance of fluorophores, suggesting potential applications in bioimaging. acs.orgresearchgate.net

Exploration of Novel Therapeutic Targets: The phenoxy group is present in a number of compounds with known biological activities, including anticancer and anti-inflammatory properties. mdpi.comnih.govnih.govnih.govresearchgate.net Given that a large portion of the human genome remains relatively unexplored for therapeutic intervention, this compound and its derivatives could be screened against a wide range of novel therapeutic targets. researchgate.netresearchgate.net The chloro and methyl substituents on the phenoxy ring could modulate the selectivity and potency of the molecule for specific targets. For instance, phenoxyphenol derivatives have shown antiproliferative effects in lung cancer cells. nih.gov

Antimicrobial and Antiviral Activity: Azetidine derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities. medwinpublishers.comnih.govmedwinpublishers.comnih.gov The unique substitution pattern of this compound warrants investigation into its potential as a novel antibacterial or antiviral agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Chloro-4-methylphenoxy)azetidine, and how can reaction yields be improved?

  • Methodological Answer : Start with nucleophilic substitution between azetidine derivatives and substituted phenols. Key steps include:

  • Using potassium carbonate as a base to facilitate deprotonation of the phenol group .
  • Optimizing solvent polarity (e.g., DMF or THF) to enhance reaction kinetics.
  • Employing catalytic amounts of phase-transfer catalysts to improve regioselectivity.
  • Monitor reaction progress via TLC or HPLC to identify intermediate byproducts.
    • Data Table :
SolventTemperature (°C)CatalystYield (%)
DMF80None62
THF60TBAB78
Acetonitrile7018-crown-671

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Combine spectroscopic and computational techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substituent positions and electronic environments .
  • X-ray crystallography : Resolve bond angles and torsional strain in the azetidine ring (e.g., C-N-C angles ~92–94°) .
  • DFT calculations : Use Gaussian or ORCA to model electron density maps and predict reactivity hotspots (e.g., Mulliken charges on chlorine atoms) .

Q. What stability challenges arise during storage of this compound, and how are they mitigated?

  • Methodological Answer :

  • Degradation Pathways : Hydrolysis of the azetidine ring under acidic/alkaline conditions; photooxidation of the chloro-methylphenoxy group.
  • Mitigation Strategies :
  • Store under inert gas (N2_2/Ar) at –20°C to prevent moisture absorption .
  • Use amber vials to block UV light, reducing photolytic decomposition.
  • Add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w to inhibit radical formation.

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for scalable synthesis of this compound?

  • Methodological Answer : Apply a 2k^k factorial design to test variables:

  • Factors : Temperature (50–90°C), catalyst concentration (0–5 mol%), solvent polarity (THF vs. DMF).
  • Response Variables : Yield, purity, reaction time.
  • Analysis : Use ANOVA to identify significant interactions (e.g., temperature-catalyst synergy increases yield by 15%) .
    • Case Study : A 23^3 design reduced reaction time from 12h to 6h while maintaining >90% purity.

Q. How should researchers resolve contradictions in reported biological activity data for azetidine derivatives?

  • Methodological Answer :

  • Data Reconciliation : Compare assay conditions (e.g., cell lines, incubation times, solvent carriers) across studies .
  • Meta-Analysis : Use tools like RevMan to pool IC50_{50} values and assess heterogeneity (I2^2 statistic).
  • Mechanistic Validation : Perform knock-out experiments (e.g., CRISPR for target proteins) to confirm on-target effects .

Q. What environmental impact assessment methods are applicable to this compound?

  • Methodological Answer :

  • Persistence Studies : Use OECD 307 guidelines to measure biodegradation in soil/water matrices.
  • Ecotoxicity : Conduct Daphnia magna acute toxicity tests (LC50_{50}) and algal growth inhibition assays .
  • Computational Tools : Employ EPI Suite to predict bioaccumulation potential (log BCF >3.0 indicates high risk) .

Q. How can AI-driven simulations enhance the study of this compound's reaction mechanisms?

  • Methodological Answer :

  • Reaction Pathway Prediction : Train neural networks on existing kinetic data to model SN2^2 vs. radical pathways .
  • Transition State Analysis : Use COMSOL Multiphysics to simulate energy barriers and identify rate-limiting steps.
  • Validation : Cross-reference AI outputs with experimental Arrhenius plots (R2^2 >0.95 indicates reliability) .

Data Contradiction Analysis

Q. Why do computational and experimental bond lengths differ for the azetidine ring?

  • Resolution Strategy :

  • Source Check : Confirm DFT functional (B3LYP vs. M06-2X) and basis set (6-31G* vs. def2-TZVP) used in simulations .
  • Experimental Error : Assess crystallographic resolution (R-factor <5% preferred) and thermal motion artifacts.
  • Environmental Effects : Solvent polarity in experiments may distort gas-phase computational results .

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3-(2-Chloro-4-methylphenoxy)azetidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.